2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Overview
Description
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12F3N3S and its molecular weight is 251.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of these compounds by improving their lipophilicity, metabolic stability, and bioavailability .
Biochemical pathways
The trifluoromethyl group is known to play an important role in various biochemical pathways due to its unique electronic and steric properties .
Pharmacokinetics
Trifluoromethyl groups are known to improve the metabolic stability and bioavailability of pharmaceutical compounds .
Result of action
Trifluoromethylated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts .
Action environment
The stability and efficacy of this compound could be influenced by various environmental factors. For example, some trifluoromethylated compounds need to be stored in a dark place under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound can form strong interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to alterations in the metabolic pathways of other compounds, highlighting its potential as a modulator of biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the binding affinity of the compound to target proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function. This inhibition can result in downstream effects on cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the potential long-term impact of the compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall metabolic homeostasis. Understanding these metabolic pathways is crucial for predicting the pharmacokinetic behavior of the compound in vivo .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it interacts with target proteins and influences their activity. These localization patterns are important for understanding the specific cellular functions and mechanisms of action of the compound .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3S/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCFGMVTLUSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.